8,8-Dimethoxy-2,3-dimethyloct-2-ene
Description
Structure
3D Structure
Properties
CAS No. |
87830-78-2 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
8,8-dimethoxy-2,3-dimethyloct-2-ene |
InChI |
InChI=1S/C12H24O2/c1-10(2)11(3)8-6-7-9-12(13-4)14-5/h12H,6-9H2,1-5H3 |
InChI Key |
KWNXLUAPGBRNDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)CCCCC(OC)OC)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 8,8 Dimethoxy 2,3 Dimethyloct 2 Ene
Precursor-Based Synthetic Approaches
The synthesis of 8,8-Dimethoxy-2,3-dimethyloct-2-ene can be envisioned through the preparation of suitable precursors that contain the core carbon skeleton and necessary functional groups. This involves the strategic formation of the octene backbone and the subsequent conversion of a carbonyl group into the desired acetal (B89532).
Synthesis of Octene Backbone Precursors
The construction of the 2,3-dimethyloct-2-ene framework is a critical initial phase. Various modern synthetic methodologies can be employed to achieve this, each offering distinct advantages in terms of efficiency and stereochemical control.
Olefin cross-metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. illinois.eduorganic-chemistry.orgsigmaaldrich.com This reaction, often catalyzed by ruthenium-based complexes such as Grubbs catalysts, involves the exchange of alkylidene fragments between two different alkenes. organic-chemistry.org For the synthesis of a branched octene like 2,3-dimethyloct-2-ene, a suitable strategy would involve the cross-metathesis of a terminal alkene with a more substituted alkene. However, the selectivity of cross-metathesis can be challenging, potentially leading to a mixture of homodimers and the desired heterodimer. illinois.eduorganic-chemistry.org The choice of catalyst and reaction conditions is crucial to favor the formation of the cross-coupled product. organic-chemistry.org For instance, the reaction between two terminal alkenes often results in a statistical mixture of products, whereas reactions between alkenes of different reactivity can be more selective. illinois.edu
Table 1: Key Aspects of Olefin Cross-Metathesis
| Feature | Description |
| Catalysts | Ruthenium-based (e.g., Grubbs catalysts), Molybdenum-based |
| Reaction Type | Intermolecular exchange of alkylidene groups between two alkenes |
| Key Advantage | Direct formation of C=C bonds |
| Challenge | Control of selectivity to favor the desired cross-product over homodimers |
Grignard reagents and organolithium compounds are highly effective nucleophiles for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.org These organometallic reagents can be coupled with various electrophiles, including other organohalides, to construct complex carbon skeletons. organic-chemistry.orglibretexts.org For instance, the coupling of a vinyl halide with an appropriate Grignard reagent in the presence of a suitable catalyst, such as a nickel or palladium complex, can lead to the formation of a substituted alkene. organic-chemistry.org The Zweifel reaction offers a transition-metal-free alternative, utilizing organolithiums or Grignard reagents to synthesize a wide array of functionalized olefins. organic-chemistry.orgorganic-chemistry.org These methods provide a convergent approach to building the 2,3-dimethyloct-2-ene backbone from smaller, readily available fragments. nih.gov
Table 2: Comparison of Grignard and Organolithium Reagents in Alkene Synthesis
| Reagent | Typical Application | Advantages |
| Grignard Reagents | Coupling with organohalides (e.g., Suzuki-Miyaura, Negishi coupling) | Readily prepared, wide commercial availability |
| Organolithium Reagents | Nucleophilic addition to carbonyls, coupling reactions | High reactivity, can be used for directed ortho-metalation |
Hydroformylation, also known as the oxo process, is an industrial method for converting alkenes into aldehydes. wikipedia.orglibretexts.orgresearchgate.netmt.comlibretexts.org This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, typically using a transition metal catalyst such as rhodium or cobalt in the presence of carbon monoxide and hydrogen. wikipedia.orgmt.com The regioselectivity of hydroformylation can often be controlled to favor the formation of either a linear or a branched aldehyde. mt.com
Similarly, hydroacylation is a process that adds an aldehyde's C-H bond across an alkene's C=C bond to form a ketone. rsc.orgwikipedia.orgchemrxiv.orgorganic-chemistry.org This reaction provides a direct route to ketones from simpler starting materials. rsc.org For the synthesis of the target molecule, an appropriate alkene precursor could be subjected to hydroformylation or hydroacylation to introduce a carbonyl group at the terminal position, which would then serve as the precursor for the 8,8-dimethoxy functionality. The development of intramolecular hydroacylation has also provided efficient pathways to cyclic ketones. rsc.orgacs.org
The stereochemistry of the double bond in 2,3-dimethyloct-2-ene is specified as Z. Achieving high stereoselectivity in alkene synthesis is a significant challenge, as the E-isomer is often the thermodynamically more stable product. researchgate.net Several methods have been developed to favor the formation of Z-alkenes. researchgate.netacs.orgnih.gov Catalytic hydrogenation of alkynes using specific catalysts, such as Lindlar's catalyst, is a classic method for producing Z-alkenes. More recently, electrocatalytic hydrogenation of alkynes has been shown to be highly efficient and stereoselective for Z-alkene synthesis. rsc.org Additionally, certain olefination reactions, like the Julia-Kocienski olefination, can be tuned to provide high Z-selectivity. acs.org The choice of reagents and reaction conditions is paramount in directing the reaction towards the desired Z-isomer. acs.orgrsc.org Silver-catalyzed hydroalkylation of terminal alkynes has also been demonstrated as an effective method for synthesizing diastereopure Z-alkenes. nih.gov
Acetal Formation from Corresponding Carbonyl Compounds
The final step in the proposed synthesis of this compound would be the conversion of a precursor ketone or aldehyde, such as 2,3-dimethyloct-2-en-8-one or 2,3-dimethyloct-2-en-8-al, into the corresponding dimethoxy acetal. Acetal formation is a reversible reaction where an aldehyde or ketone reacts with two equivalents of an alcohol in the presence of an acid catalyst. fiveable.melibretexts.orgpearson.comopenstax.orgbyjus.com To form the 8,8-dimethoxy group, the carbonyl precursor would be treated with methanol (B129727) under acidic conditions. The removal of water from the reaction mixture drives the equilibrium towards the formation of the acetal. fiveable.meopenstax.org Acetals are stable under neutral and basic conditions, making them excellent protecting groups for carbonyls during other synthetic transformations. fiveable.melibretexts.org
Table 3: Summary of Synthetic Steps
| Step | Reaction Type | Purpose |
| 1 | Backbone Synthesis (e.g., Cross-Metathesis, Grignard Coupling) | To construct the 2,3-dimethyloct-2-ene carbon skeleton |
| 2 | Functionalization (e.g., Hydroformylation, Hydroacylation) | To introduce a carbonyl group at the C8 position |
| 3 | Acetal Formation | To convert the C8 carbonyl into the 8,8-dimethoxy group |
Acid-Catalyzed Acetalization and Ketalization Protocols
The most fundamental method for the formation of the 8,8-dimethoxy acetal functionality in the target molecule involves the acid-catalyzed reaction of a precursor aldehyde, 2,3-dimethyloct-2-en-8-al, with two equivalents of methanol. The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate after deprotonation. libretexts.org
Subsequent protonation of the hemiacetal's hydroxyl group forms a good leaving group (water). The departure of water generates a resonance-stabilized oxonium ion. A second molecule of methanol then attacks this electrophilic species, and a final deprotonation step yields the stable acetal product. libretexts.orgyoutube.com
To drive the reaction to completion, the water generated during the reaction must be removed from the system, typically through azeotropic distillation using a Dean-Stark apparatus or by using chemical desiccants like molecular sieves. libretexts.orgwikipedia.org A variety of acid catalysts can be employed for this transformation.
Table 1: Common Catalysts for Acid-Catalyzed Acetalization
| Catalyst Type | Examples | Key Features |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Dry HCl | Traditional, effective, but can be corrosive and incompatible with other acid-sensitive groups. acs.orgnih.gov |
| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Cerium(III) triflate | Offer high efficiency and can provide chemoselectivity under mild conditions. organic-chemistry.org |
| Solid-Supported Acids | Perchloric acid on silica (B1680970) gel, Amberlyst-15 | Reusable, inexpensive, and allow for simpler workup procedures. organic-chemistry.orgorganic-chemistry.org |
This protocol is highly effective but requires that other functional groups in the molecule are stable to acidic conditions. acs.org
Novel Catalytic Methods for Acetal Formation (e.g., Rhodium-catalyzed hydroformylation-acetalization)
Modern synthetic methods offer advanced routes to aldehyde precursors needed for acetalization. One such powerful technique is the hydroformylation of alkenes, also known as the oxo process. youtube.com This reaction introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, typically using rhodium or cobalt catalysts. rsc.orgresearchgate.net
For the synthesis of this compound, a precursor such as 2,3-dimethylhept-1-ene could undergo hydroformylation. Rhodium-based catalysts, often modified with phosphine (B1218219) ligands, are particularly effective for this transformation, allowing for high regioselectivity under milder conditions than cobalt-based systems. rsc.orgnih.gov The reaction would ideally yield 2,3,7-trimethyloctanal.
This aldehyde can then be converted to the target dimethyl acetal in a subsequent acid-catalyzed step. It is also conceivable to develop a one-pot tandem sequence where the hydroformylation is followed by an in-situ acetalization, streamlining the synthetic process. researchgate.net A new phosphorous-free rhodium catalyst supported on nitrogen-doped silica has shown excellent performance in the hydroformylation of 1-octene, suggesting its potential applicability to similar substrates. mdpi.com
Chemoselective Acetal Formation in Polyfunctionalized Molecules
In the synthesis of complex molecules that may contain multiple carbonyl groups or other acid-sensitive functionalities, chemoselectivity becomes crucial. nih.gov Acetalization strategies must selectively target the desired carbonyl group. Generally, aldehydes are more electrophilic and less sterically hindered than ketones, allowing for their selective protection as acetals in the presence of ketones. organic-chemistry.org
Achieving chemoselectivity can be managed by:
Controlling Reaction Conditions: Using mild catalysts (e.g., tetrabutylammonium (B224687) tribromide, bismuth nitrate) and lower temperatures can favor the reaction of the more reactive aldehyde. organic-chemistry.orgorganic-chemistry.org
Catalyst Choice: Certain catalysts exhibit high chemoselectivity. For instance, zirconium tetrachloride (ZrCl₄) is noted for its ability to catalyze acetalization chemoselectively under mild conditions. organic-chemistry.org
Protecting Group Strategies: If selective acetalization is not feasible, other functional groups in the molecule can be protected beforehand to prevent them from reacting. nih.gov
A protocol using trace amounts (as low as 0.1 mol%) of conventional acids has been shown to be compatible with acid-sensitive substrates like alkenes, which would be critical for a molecule like this compound. acs.org
Convergent Synthesis of this compound
Table 2: Comparison of Linear vs. Convergent Synthesis Yields
| Synthesis Type | Reaction Sequence | Overall Yield (assuming 80% yield per step) |
| Linear (5 steps) | A → B → C → D → E → F | (0.80)⁵ = 32.8% |
| Convergent (5 steps total) | A → B; C → D; B + D → E → F | (0.80) x (0.80) x (0.80) x (0.80) = 41.0% |
A plausible convergent retrosynthesis of this compound could involve disconnecting the molecule at the C3-C4 bond. This would lead to two main fragments: a C₃ carbonyl-containing fragment (like acetone) and a C₅ fragment bearing the dimethoxy acetal group (such as a 5,5-dimethoxypentyl phosphonium (B103445) ylide or a Grignard reagent).
Sequential Functional Group Manipulations
Sequential functional group interconversions are the building blocks of any synthetic strategy, including the creation of fragments for a convergent synthesis. solubilityofthings.compharmacy180.comsolubilityofthings.com For example, the C₅ fragment, 5,5-dimethoxypentyl bromide, could be prepared from a commercially available starting material like 5-hydroxypentanal (B1214607). The sequence would involve:
Acetalization: Protection of the aldehyde group of 5-hydroxypentanal with methanol and an acid catalyst.
Halogenation: Conversion of the primary alcohol to a bromide using a reagent like phosphorus tribromide (PBr₃).
This fragment could then be converted into a nucleophile (e.g., a Grignard reagent) or an electrophile for coupling. The C₁-C₃ fragment can be derived from acetone (B3395972). A Wittig reaction between the C₅ phosphonium ylide and acetone would form the C3-C4 bond and the C2-C3 double bond simultaneously to construct the carbon skeleton of the target molecule.
One-Pot and Cascade Reactions
To enhance synthetic efficiency, multiple transformations can be combined into a single operation, known as a one-pot or cascade (domino) reaction. numberanalytics.comrsc.org This approach minimizes waste, saves time, and avoids the purification of intermediates. numberanalytics.com
A hypothetical one-pot synthesis of 1,2,3-triarylindoles has been described involving the simultaneous formation of five bonds from simple starting materials, showcasing the power of this strategy. acs.org For this compound, a potential cascade reaction could be designed. For instance, a Michael addition of a suitable nucleophile to an α,β-unsaturated aldehyde could initiate a sequence of events to build the carbon backbone, followed by functionalization to install the required alkene and acetal groups. The development of chemoenzymatic cascades, which couple biocatalytic steps with chemical reactions, also presents a powerful avenue for streamlined synthesis. acs.org
Stereochemical Control in the Synthesis of this compound
The C2-C3 double bond in this compound is trisubstituted, meaning it can exist as either the E or Z stereoisomer. Controlling the geometry of this double bond is a critical aspect of the synthesis. chemistrysteps.com The choice of reaction to form the alkene is paramount in determining the stereochemical outcome. masterorganicchemistry.com
Several methods offer stereocontrol in alkene synthesis:
The Wittig Reaction: The reaction of an ylide with an aldehyde or ketone is a classic method for alkene formation. The stereoselectivity depends on the nature of the ylide. Unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides tend to produce E-alkenes.
The Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses phosphonate (B1237965) carbanions and generally provides excellent selectivity for the E-alkene. It is often superior to the traditional Wittig reaction in terms of yield and ease of product separation.
Alkyne Reduction: A C2-C3 triple bond could be synthesized first, followed by a stereoselective reduction. Reduction using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) would yield the Z-alkene. Conversely, a dissolving metal reduction (e.g., sodium in liquid ammonia) would produce the E-alkene.
Modern Catalytic Methods: Recent advances include photoinduced, nickel-catalyzed reactions that can achieve stereodivergent synthesis, providing access to both Z- and E-alkenes from the same starting materials by simply changing the photocatalyst. acs.org Similarly, copper/nickel dual-catalyst systems have been developed for the stereospecific synthesis of E-alkenes from terminal alkynes. nih.gov
By selecting the appropriate synthetic method, a chemist can control the stereochemical configuration of the double bond in this compound with a high degree of precision.
Control of Alkene Geometry (E/Z Isomerism)
The geometry of the C2-C3 double bond in this compound is a critical determinant of its chemical and physical properties. The stereoselective synthesis of trisubstituted alkenes is a well-established area of organic chemistry, with several reliable methods available to control the E/Z isomerism. snnu.edu.cnacs.org
One of the most common and versatile methods for constructing a carbon-carbon double bond is the Wittig reaction . researchgate.netnih.gov This reaction involves the coupling of a phosphorus ylide with a ketone or aldehyde. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
Non-stabilized ylides , which typically bear alkyl or aryl substituents, generally lead to the formation of the (Z)-alkene with high selectivity. nih.gov
Stabilized ylides , which have an electron-withdrawing group attached to the carbanionic center, predominantly yield the (E)-alkene. nih.gov
For the synthesis of this compound, a plausible approach would involve the reaction of a suitable phosphonium ylide with 6,6-dimethoxy-2-heptanone. To favor a specific isomer, the choice of the ylide and reaction conditions is paramount.
The Schlosser modification of the Wittig reaction provides a powerful tool for accessing (E)-alkenes from non-stabilized ylides. researchgate.net This protocol involves the deprotonation of the initially formed erythro-betaine intermediate with a strong base at low temperature, followed by protonation to form the more stable threo-betaine, which then collapses to the (E)-alkene.
Beyond the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction offers an excellent alternative for the synthesis of (E)-alkenes. This reaction utilizes phosphonate carbanions, which are more nucleophilic than the corresponding Wittig ylides and often provide higher (E)-selectivity.
Modern catalytic methods, such as nickel-catalyzed benzylation and alkene isomerization, also provide powerful strategies for the stereoselective synthesis of trisubstituted alkenes. nih.gov These methods can offer high levels of control over the final alkene geometry.
Table 1: Comparison of Olefination Reactions for Trisubstituted Alkene Synthesis
| Reaction | Typical Selectivity | Key Features |
| Wittig (non-stabilized ylide) | (Z)-alkene | Utilizes phosphonium ylides. |
| Wittig (stabilized ylide) | (E)-alkene | Ylide contains an electron-withdrawing group. |
| Schlosser Modification | (E)-alkene | Involves in-situ isomerization of the betaine (B1666868) intermediate. |
| Horner-Wadsworth-Emmons | (E)-alkene | Employs phosphonate carbanions. |
Stereoselective Formation of Methyl Branches
The stereocenter at the C6 position, bearing a methyl group, is another crucial feature of this compound. The stereoselective introduction of this methyl group can be achieved through various asymmetric synthesis strategies.
One effective approach involves the use of chiral building blocks derived from the chiral pool. For instance, (R)- or (S)-citronellol, which possess a stereocenter at the analogous position, can serve as a starting material. A synthetic sequence involving functional group manipulations and chain extension could lead to the desired 6,6-dimethoxy-2-heptanone precursor with a defined stereochemistry at the C6 position. A reported synthesis of all four stereoisomers of 2,6-dimethyloctane (B150249) monoterpene chirons from (R)- and (S)-β-citronellol highlights the feasibility of this strategy. acs.org
Alternatively, asymmetric catalytic reactions can be employed to establish the stereocenter. For example, the asymmetric conjugate addition of a methyl nucleophile to an appropriate α,β-unsaturated precursor is a powerful method for creating chiral centers. mdpi.com The use of chiral organocatalysts or transition metal complexes can direct the approach of the nucleophile to one face of the molecule, leading to the preferential formation of one enantiomer.
Table 2: Strategies for Stereoselective Methyl Group Introduction
| Strategy | Description |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials like citronellol. |
| Asymmetric Catalysis | Employment of chiral catalysts to induce stereoselectivity in a key bond-forming reaction. |
| Chiral Auxiliaries | Temporary attachment of a chiral group to guide the stereochemical outcome of a reaction. |
Enantiodivergent Synthetic Routes
An enantiodivergent synthesis aims to produce either enantiomer of a chiral molecule from a common prochiral starting material or a single chiral precursor. This approach offers significant flexibility and efficiency in accessing both enantiomers of this compound.
A powerful enantiodivergent strategy could involve the use of biocatalysis. Ene-reductases, for instance, are enzymes that can catalyze the asymmetric reduction of carbon-carbon double bonds with high enantioselectivity. researchgate.net By selecting an appropriate ene-reductase, it is possible to reduce a prochiral α,β-unsaturated precursor to afford either the (R) or (S) enantiomer of the saturated product. This approach has been successfully used in the synthesis of chiral dimethyl 2-methylsuccinate. researchgate.net
Another enantiodivergent approach could leverage catalytic asymmetric hydrogenation. The use of chiral ruthenium catalysts has been shown to be effective in the enantioselective hydrogenation of α,β-unsaturated acids, providing access to both stereoisomers of the product with high enantiomeric excess. acs.org This methodology could be adapted to a suitable precursor for this compound.
The development of enantioenriched hexameric resorcin researchgate.netarene capsules for enantioselective terpene cyclizations also points towards novel strategies for controlling stereochemistry in terpene synthesis. nih.gov
Table 3: Enantiodivergent Approaches
| Method | Principle |
| Biocatalysis | Use of enzymes (e.g., ene-reductases) to catalyze enantioselective transformations. |
| Asymmetric Catalysis | Employment of enantiomeric pairs of a chiral catalyst to access either product enantiomer. |
| Chiral Substrate Control | Modification of a chiral starting material to direct the synthesis towards a specific enantiomer. |
Chemical Reactivity and Transformation Pathways of 8,8 Dimethoxy 2,3 Dimethyloct 2 Ene
Reactions at the Alkene Moiety
The carbon-carbon double bond between positions 2 and 3 is an electron-rich, sterically hindered center. Its reactivity is characteristic of tetrasubstituted alkenes, which influences the conditions required for various transformations.
Electrophilic Addition Reactions
The electron-rich nature of the C2=C3 double bond makes it susceptible to attack by electrophiles. A key example is hydrohalogenation. The addition of hydrogen halides (HX) proceeds via a mechanism that typically involves the formation of a tertiary carbocation intermediate at the more substituted carbon (C2 or C3). Due to the symmetrical substitution pattern of the methyl groups at C2 and C3, a mixture of regioisomers can be expected, although subtle electronic or steric factors can influence the outcome.
For instance, the reaction with hydrogen chloride would be expected to yield a mixture of 3-chloro-8,8-dimethoxy-2,3-dimethyloctane and 2-chloro-8,8-dimethoxy-2,3-dimethyloctane.
Cycloaddition Reactions (e.g., Diels-Alder reactions with octene derivatives)
The Diels-Alder reaction is a powerful tool for forming six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com In this context, the alkene moiety of 8,8-dimethoxy-2,3-dimethyloct-2-ene acts as the dienophile. The rate and efficiency of a Diels-Alder reaction are governed by the electronic properties of the reactants. organic-chemistry.org Typically, the reaction is most rapid between an electron-rich diene and an electron-poor dienophile (a "normal-demand" Diels-Alder). wikipedia.org
However, this compound is an electron-rich alkene due to the alkyl substituents on the double bond. This characteristic suggests it would be a more suitable partner in an "inverse-demand" Diels-Alder reaction, where the diene is electron-poor. organic-chemistry.org The significant steric hindrance around the tetrasubstituted double bond would likely necessitate forcing conditions, such as high temperature or pressure, to achieve a successful cycloaddition.
The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. chemistrysteps.com If this octene derivative were to react with a diene like 1,3-butadiene, it would result in the formation of a complex cyclohexene adduct with a new six-membered ring.
Olefin Metathesis and Cross-Metathesis Reactions
Olefin metathesis is a transformative reaction that redistributes alkylidene fragments of alkenes, catalyzed by transition-metal complexes like those developed by Grubbs and Schrock. organic-chemistry.orgwikipedia.org The reaction can be categorized into several types, including cross-metathesis (CM), which occurs between two different alkenes. organic-chemistry.org
The reactivity of an alkene in metathesis is highly sensitive to its substitution pattern. Tetrasubstituted alkenes, such as the one in this compound, are notoriously challenging substrates for metathesis due to their steric bulk, which hinders their approach to the metal catalyst. nih.govacs.org While advances have been made, these reactions often require highly active catalysts and may still proceed with low efficiency. nih.gov
A hypothetical cross-metathesis reaction between this compound and a simple terminal alkene like ethylene (B1197577), driven by the release of the volatile 2,3-dimethyl-2-butene (B165504) byproduct, would be challenging but could theoretically produce a new terminal alkene bearing the dimethoxy acetal (B89532) tail.
Functionalization of the Alkene (e.g., Epoxidation, Halogenation, Hydroformylation)
The double bond can be converted into other important functional groups through various addition reactions.
Epoxidation: This reaction introduces a three-membered epoxide ring (an oxirane) across the double bond. It is commonly achieved using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The reaction is stereospecific, with the oxygen atom delivered to one face of the alkene, resulting in a single epoxide product. libretexts.org Given the tetrasubstituted nature of the alkene, the reaction may be slower compared to less substituted alkenes, but methods using catalysts like methyltrioxorhenium (MTO) with hydrogen peroxide are effective for such systems. organic-chemistry.org The resulting epoxide, 8,8-dimethoxy-2,3-dimethyl-2,3-epoxyoctane, is a valuable intermediate for further synthesis. acs.orgacs.org
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond yields a vicinal dihalide. chemistrysteps.com The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by a nucleophilic halide ion. libretexts.org This mechanism dictates an anti-addition, where the two halogen atoms add to opposite faces of the original double bond. chemistrysteps.comyoutube.com For this compound, this would produce 2,3-dihalo-8,8-dimethoxy-2,3-dimethyloctane.
Hydroformylation: This process introduces a formyl group (–CHO) and a hydrogen atom across the alkene, producing an aldehyde. The reaction is typically catalyzed by rhodium or cobalt complexes. mdpi.com For an unsymmetrical internal alkene like this one, hydroformylation can lead to two isomeric aldehyde products, as the formyl group can add to either C2 or C3. Achieving high regioselectivity for one isomer over the other is a significant challenge for internal alkenes and often requires specialized ligand systems on the metal catalyst. nih.govscispace.comrsc.org
Table 1: Summary of Potential Alkene Functionalization Reactions
| Reaction | Reagent(s) | Expected Major Product |
|---|---|---|
| Epoxidation | m-CPBA or H₂O₂/Catalyst | 8,8-dimethoxy-2,3-dimethyl-2,3-epoxyoctane |
| Halogenation | Br₂ in CCl₄ | 2,3-dibromo-8,8-dimethoxy-2,3-dimethyloctane |
Reactions Involving the Acetal Functionality
The dimethoxyacetal at the C8 position serves as a protected form of an aldehyde. This functionality is stable under neutral and basic conditions but can be readily transformed under acidic conditions.
Hydrolysis and Deprotection Strategies to Aldehydes
The primary reaction of the acetal group is its hydrolysis back to the corresponding aldehyde, in this case, 2,3-dimethyloctanal. This deprotection is most commonly achieved by treatment with aqueous acid (e.g., HCl, H₂SO₄). chemistrysteps.commasterorganicchemistry.comncert.nic.in The mechanism involves protonation of one of the methoxy (B1213986) groups, which then leaves as methanol (B129727). The resulting oxonium ion is attacked by water, and subsequent loss of the second molecule of methanol yields the aldehyde. masterorganicchemistry.com
While effective, strong acid can be incompatible with other sensitive functional groups in a complex molecule. Therefore, numerous milder and more chemoselective methods have been developed. These strategies offer greater control and are essential in multi-step synthesis. organic-chemistry.org Some notable methods include:
Iodine in Acetone (B3395972): A catalytic amount of molecular iodine in acetone provides a fast and neutral environment for deprotection, tolerating sensitive groups like double bonds and esters. acs.orgorganic-chemistry.org
Bismuth(III) Nitrate: This reagent offers a chemoselective method for cleaving acetals, particularly those derived from ketones and conjugated aldehydes, under mild conditions. organic-chemistry.org
TESOTf and 2,6-lutidine: This combination shows remarkable chemoselectivity, capable of deprotecting acetals derived from aldehydes while leaving those derived from ketones (ketals) intact. acs.org
Aqueous DMSO: Heating an acetal in aqueous dimethyl sulfoxide (B87167) (DMSO) can effect hydrolysis under neutral conditions. oup.com
Table 2: Selected Deprotection Strategies for Acetals
| Reagent/Catalyst | Solvent | Conditions | Key Features |
|---|---|---|---|
| Aqueous Acid (e.g., H₃O⁺) | Water/Co-solvent | Mild to moderate heating | Standard, widely used method. chemistrysteps.commasterorganicchemistry.com |
| Iodine (cat.) | Acetone | Room Temperature, rapid | Neutral, highly chemoselective, tolerates acid-sensitive groups. acs.orgorganic-chemistry.org |
| Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | Dichloromethane | Room Temperature | Mild, nontoxic reagent, good selectivity. organic-chemistry.org |
| TESOTf / 2,6-lutidine | Dichloromethane | Room Temperature | Highly chemoselective for aldehyde acetals over ketals. acs.org |
Reactions of Derived Carbonyls (e.g., Nucleophilic Additions, Grignard Reactions)
The dimethyl acetal group of this compound can be hydrolyzed under acidic conditions to unmask the corresponding ketone, 6,7-dimethyloct-6-en-2-one. organic-chemistry.orgresearchgate.net This carbonyl compound is susceptible to a variety of nucleophilic addition reactions, a cornerstone of organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Additions:
The carbonyl carbon of 6,7-dimethyloct-6-en-2-one is electrophilic and will react with a range of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield a tertiary alcohol. Common nucleophiles include organometallic reagents, enolates, and hydrides.
Grignard Reactions:
Grignard reagents (R-MgX) are potent nucleophiles that readily add to ketones. guidechem.comacs.org The reaction of 6,7-dimethyloct-6-en-2-one with a Grignard reagent, followed by an acidic workup, would yield a tertiary alcohol. The remote alkene functionality is generally unreactive towards Grignard reagents. nist.gov
Table 1: Examples of Grignard Reactions with 6,7-dimethyloct-6-en-2-one
| Grignard Reagent (R-MgX) | Product |
| Methylmagnesium bromide (CH₃MgBr) | 2,6,7-Trimethyl-6-octen-2-ol |
| Ethylmagnesium chloride (CH₃CH₂MgCl) | 3,7,8-Trimethyl-7-nonen-3-ol |
| Phenylmagnesium bromide (C₆H₅MgBr) | 2-Phenyl-6,7-dimethyl-6-octen-2-ol |
Transacetalization Reactions
Transacetalization is a process where an existing acetal is converted into a new acetal by reacting it with a different alcohol or diol in the presence of an acid catalyst. organic-chemistry.orgacs.org This reaction is reversible and can be driven to completion by using an excess of the new alcohol or by removing the original alcohol (methanol in this case). acs.org For this compound, transacetalization can be used to introduce different acetal protecting groups, which may offer advantages in terms of stability or subsequent deprotection conditions. organic-chemistry.orgnih.gov For instance, reaction with ethylene glycol would form a cyclic acetal (a 1,3-dioxolane).
Table 2: Transacetalization Reactions of this compound
| Reagent | Catalyst | Product |
| Ethylene glycol | p-Toluenesulfonic acid | 2-(5,6-Dimethyl-5-hepten-2-yl)-2-methyl-1,3-dioxolane |
| 1,3-Propanediol | Zirconium tetrachloride | 2-(5,6-Dimethyl-5-hepten-2-yl)-2-methyl-1,3-dioxane |
| Catechol | Boron trifluoride etherate | 2-(5,6-Dimethyl-5-hepten-2-yl)-2-methylbenzo[d] organic-chemistry.orgnii.ac.jpdioxole |
Acetal as a Latent Carbonyl Group for Synthetic Transformations
The acetal functionality in this compound serves as a protecting group for the ketone. organic-chemistry.orgresearchgate.net This protection strategy is crucial in multistep syntheses where the carbonyl group needs to be shielded from reaction conditions under which it would otherwise react. Acetals are stable to basic, nucleophilic, and reducing conditions, allowing for selective transformations at other parts of the molecule, such as the alkene. organic-chemistry.org Once the desired transformations are complete, the acetal can be readily hydrolyzed with aqueous acid to regenerate the ketone. organic-chemistry.orgresearchgate.net
Chemoselectivity in Multi-Functionalized Systems
The presence of two distinct functional groups in this compound raises the question of chemoselectivity. It is often desirable to react one functional group selectively while leaving the other intact.
Selective Reactions at the Alkene in Presence of Acetal
The tetrasubstituted nature of the alkene in this compound makes it less reactive towards many electrophilic reagents compared to less substituted alkenes. However, certain reactions can be carried out selectively at this double bond.
Epoxidation: Peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) can epoxidize the alkene. The acetal group is generally stable under these conditions. organic-chemistry.orgrsc.org
Hydroboration-Oxidation: The hydroboration of the alkene with borane (B79455) (BH₃) or its derivatives, followed by oxidation with hydrogen peroxide and sodium hydroxide, would lead to the corresponding alcohol. The acetal is inert to these reagents. nih.govnih.gov Given the steric hindrance of the tetrasubstituted alkene, a less hindered borane reagent might be required for efficient reaction.
Dihydroxylation: Osmylation with osmium tetroxide (OsO₄) followed by a reductive workup, or the use of catalytic OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO), can selectively dihydroxylate the alkene to form a diol. The acetal remains unaffected.
Table 3: Selective Reactions at the Alkene of this compound
| Reaction | Reagents | Product |
| Epoxidation | m-CPBA | 2,3-Epoxy-8,8-dimethoxy-2,3-dimethyloctane |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 8,8-Dimethoxy-2,3-dimethyloctan-3-ol |
| Dihydroxylation | OsO₄, NMO | 8,8-Dimethoxy-2,3-dimethyloctane-2,3-diol |
Selective Reactions at the Acetal in Presence of Alkene
The primary selective reaction at the acetal is its hydrolysis to the corresponding ketone. This is typically achieved under acidic conditions, which can be chosen to be mild enough not to affect the alkene. nih.gov
Acid-Catalyzed Hydrolysis: Treatment with aqueous acid, such as dilute hydrochloric acid or sulfuric acid, will cleave the acetal to reveal the ketone, 6,7-dimethyloct-6-en-2-one. organic-chemistry.orgresearchgate.net The alkene is generally stable to these mild acidic conditions, although prolonged exposure or stronger acids could lead to side reactions like hydration or rearrangement.
Mechanistic Investigations of Reactions Involving 8,8 Dimethoxy 2,3 Dimethyloct 2 Ene and Analogues
Elucidation of Reaction Pathways
Understanding the detailed steps of a chemical reaction is fundamental to controlling its outcome. For a molecule with multiple functional groups like 8,8-dimethoxy-2,3-dimethyloct-2-ene, which contains both a C=C double bond and an acetal (B89532) group, a variety of reaction pathways are possible.
The alkene moiety in this compound is a site of rich reactivity. Its functionalization can proceed through several mechanistic routes, often influenced by the reagents and catalysts employed.
One major class of reactions involves the use of transition metal catalysts. wikipedia.org In these processes, the alkene can coordinate to the metal center, forming a transition metal alkene complex. wikipedia.org This initial coordination activates the alkene towards further reaction. The subsequent steps can involve migratory insertion, where another ligand on the metal (such as a hydride or an alkyl group) inserts across the double bond. wikipedia.org This process is a key step in many catalytic cycles, including hydrogenation and hydroformylation. wikipedia.org For substituted alkenes like this compound, the regioselectivity of this insertion is a critical factor.
Another important mechanistic pathway involves electrophilic addition to the alkene. In the presence of an electrophile (E+), the π-electrons of the double bond can act as a nucleophile, leading to the formation of a carbocation intermediate. This carbocation is then quenched by a nucleophile (Nu-). The regiochemistry of this addition typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form the more stable carbocation.
The acetal group in this compound is generally stable under neutral or basic conditions but is susceptible to hydrolysis under acidic conditions. The mechanism of acetal cleavage, or hydrolysis, is the reverse of its formation. youtube.com
The process begins with the protonation of one of the methoxy (B1213986) groups by an acid catalyst (H+). youtube.com This protonation makes the methoxy group a good leaving group (methanol). The departure of methanol (B129727) is often assisted by the lone pair of electrons on the adjacent oxygen atom, which forms a resonance-stabilized oxocarbenium ion. youtube.com This intermediate is highly electrophilic and is readily attacked by a water molecule. Subsequent deprotonation of the resulting oxonium ion yields a hemiacetal and regenerates the acid catalyst. youtube.com The hemiacetal can then undergo a similar acid-catalyzed process of protonation of the hydroxyl group, elimination of a water molecule to form another oxocarbenium ion, and finally, attack by another water molecule to yield the corresponding ketone and two molecules of methanol after deprotonation.
The formation of the acetal from a ketone follows the reverse pathway, involving the acid-catalyzed addition of two equivalents of methanol. youtube.comncert.nic.in The reaction is an equilibrium process, and the formation of the acetal can be favored by removing the water formed during the reaction. youtube.com
The nature of the intermediates formed during reactions of this compound is pivotal in determining the final products.
Carbocations: As mentioned earlier, carbocations are key intermediates in electrophilic additions to the alkene. The stability of the carbocation formed dictates the regioselectivity of the reaction. In the case of this compound, the addition of an electrophile to the C2-C3 double bond would lead to the formation of a tertiary carbocation, which is relatively stable. This intermediate can then be trapped by a nucleophile. Carbocations are also central to the SN1-type mechanism of acetal cleavage, where the departure of a leaving group from the protonated acetal generates a resonance-stabilized oxocarbenium ion. youtube.com
Organometallic Species: In transition-metal-catalyzed reactions, organometallic intermediates are of paramount importance. wikipedia.org The initial formation of a π-alkene complex is followed by various transformations. wikipedia.org For instance, in reactions involving organoboron reagents, an active Ar–Ni(II) species can be generated, which then undergoes migratory insertion across the alkene. acs.org Similarly, in palladium-catalyzed reactions, the formation of alkenyl-Pd(II) intermediates is a common mechanistic feature. acs.org These organometallic species provide pathways for a wide range of transformations that are not accessible through traditional organic reactions.
Catalytic Reaction Mechanisms
Catalysis plays a vital role in the efficient and selective transformation of organic molecules. Both homogeneous and heterogeneous catalysts are employed in reactions involving alkenes and acetals.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. For the alkene moiety of this compound, a variety of homogeneous transition-metal catalysts can be used for reactions such as hydrogenation, hydroformylation, and polymerization. wikipedia.org The mechanisms of these reactions typically involve the formation of organometallic intermediates as described previously. wikipedia.org For example, gold catalysis has been employed for the stereoselective synthesis of functionalized allenes, proceeding through cycloisomerization of chiral allenes. researchgate.net
The acetal group can also be transformed under homogeneous catalytic conditions. For instance, acid catalysts dissolved in the reaction medium can efficiently catalyze the hydrolysis or transacetalization of the acetal group.
Heterogeneous catalysis involves the use of a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. This type of catalysis offers advantages in terms of catalyst separation and recycling.
In the context of this compound synthesis, heterogeneous catalysts can be employed for various steps. For instance, solid acid catalysts, such as zeolites or ion-exchange resins, can be used for the formation of the acetal group from the corresponding ketone and methanol. These catalysts provide acidic sites for the reaction to occur while being easily separable from the reaction mixture. Similarly, supported metal catalysts, such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al2O3), are widely used for the hydrogenation of the alkene functionality. The reaction mechanism on the surface of these catalysts involves the adsorption of the alkene onto the metal surface, followed by the stepwise addition of hydrogen atoms.
Recent research has also explored the use of novel heterogeneous catalysts, such as single-atom catalysts and nanostructured materials, for various organic transformations, which could potentially be applied to the synthesis and reactions of complex molecules like this compound. uva.nl
Role of Ligands and Metal Centers in Directing Selectivity
In the realm of transition metal-catalyzed reactions, the choice of the metal center and its associated ligands is paramount in dictating the selectivity of a given transformation involving substrates like this compound. The electronic and steric properties of both the metal and the ligands orchestrate the reaction pathway, influencing chemo-, regio-, and stereoselectivity.
Transition metal complexes are central to many organic transformations because of their ability to activate otherwise inert bonds. For unsaturated compounds such as this compound, which possesses both a C=C double bond and an acetal functional group, selective transformations are a significant challenge. The metal center's identity, oxidation state, and coordination geometry are fundamental in determining which functional group will interact with the catalyst and how it will react. For instance, in hydrogenation reactions, metals like palladium, platinum, and nickel are commonly employed. libretexts.org The catalyst's surface provides a platform for the reaction, and its electronic properties can influence the rate and selectivity of the hydrogenation. youtube.com
Ligands, which are molecules or ions that bind to the central metal atom, play a crucial role in fine-tuning the catalyst's properties. The steric bulk of a ligand can control which face of the alkene approaches the metal center, thereby directing the stereochemical outcome of the reaction. Furthermore, the electronic nature of the ligand can modify the electron density at the metal center, which in turn affects its reactivity. For example, in the asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones, iridium catalysts bearing chiral phosphine-oxazoline (PHOX) ligands have demonstrated high enantioselectivity. acs.org The specific structure of the ligand creates a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product.
In the context of a molecule like this compound, a catalyst designed for the selective hydrogenation of the tetrasubstituted double bond would likely require a carefully chosen metal and ligand combination to prevent unwanted reactions at the acetal group. The steric hindrance around the double bond, resulting from the two methyl groups, presents a significant challenge that can be addressed by tailoring the steric and electronic properties of the catalytic system. neulandlabs.com
The following interactive table provides a summary of how different metal centers and ligand types can influence selectivity in reactions of unsaturated compounds analogous to this compound.
| Metal Center | Ligand Type | Typical Reaction | Observed Selectivity | Governing Factors |
|---|---|---|---|---|
| Palladium (Pd) | Phosphines (e.g., PPh3) | Hydrogenation | Chemoselective for C=C over other functional groups. | Electronic effects of the phosphine (B1218219) ligand can modulate reactivity. |
| Rhodium (Rh) | Chiral Diphosphines (e.g., BINAP) | Asymmetric Hydrogenation | High enantioselectivity for the formation of one stereoisomer. | The chiral backbone of the ligand creates a stereically defined active site. |
| Iridium (Ir) | Phosphine-Oxazolines (PHOX) | Asymmetric Hydrogenation of hindered alkenes | High diastereo- and enantioselectivity for sterically hindered substrates. acs.org | The combination of a hard nitrogen and soft phosphorus donor in the ligand provides optimal electronic and steric properties. |
| Ruthenium (Ru) | N-heterocyclic carbenes (NHCs) | Olefin Metathesis | High functional group tolerance and control over reaction initiation. | The strong σ-donating ability of NHC ligands stabilizes the metal center. |
Kinetic and Thermodynamic Aspects of Transformations
The rate of a chemical reaction is influenced by several factors, including the concentration of reactants, temperature, and the presence of a catalyst. For a reaction to occur, reactant molecules must collide with sufficient energy to overcome an energy barrier known as the activation energy (Ea). youtube.com A catalyst functions by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. libretexts.org
In the context of the hydrogenation of the C=C double bond in a molecule like this compound, the reaction is typically performed in the presence of a heterogeneous metal catalyst. The reaction rate is dependent on the nature of the catalyst, the surface area of the catalyst, the pressure of hydrogen gas, and the concentration of the alkene. The high degree of substitution on the double bond of this compound would be expected to result in a slower hydrogenation rate compared to less substituted alkenes due to steric hindrance, which impedes its approach to the catalyst surface. neulandlabs.com
The hydrolysis of the acetal group in this compound is another important reaction to consider. Acetal hydrolysis is typically acid-catalyzed. chemistrysteps.comopenstax.org The reaction rate is dependent on the concentration of the acetal and the hydronium ion (H₃O⁺). The mechanism involves protonation of one of the oxygen atoms of the acetal, followed by the departure of an alcohol molecule to form a resonance-stabilized carbocation. This carbocation is then attacked by water, and subsequent deprotonation yields the corresponding ketone or aldehyde. youtube.com
The following interactive data table presents representative activation energies for reactions analogous to those that this compound could undergo. It is important to note that these are generalized values and the actual activation energies for the specific compound may vary.
| Reaction Type | Substrate Class | Typical Catalyst/Conditions | Representative Activation Energy (Ea) (kJ/mol) | Key Influencing Factors |
|---|---|---|---|---|
| Catalytic Hydrogenation | Tetrasubstituted Alkene | Pd/C, H2 | 40 - 60 | Steric hindrance around the double bond, catalyst activity. libretexts.org |
| Acid-Catalyzed Acetal Hydrolysis | Dialkyl Acetal | Aqueous Acid (e.g., HCl) | 80 - 100 | Strength of the acid catalyst, stability of the carbocation intermediate. gla.ac.uk |
| Cis-Trans Isomerization | Disubstituted Alkene | Acid Catalyst | ~100 libretexts.org | Strength of the pi bond, steric strain in the cis isomer. |
Many of the reactions that this compound can undergo are reversible, meaning they can proceed in both the forward and reverse directions. In such cases, the reaction will eventually reach a state of dynamic equilibrium where the rate of the forward reaction equals the rate of the reverse reaction. The position of this equilibrium is described by the equilibrium constant (Keq), which is the ratio of the concentrations of products to reactants at equilibrium. libretexts.org
The value of Keq is related to the change in Gibbs free energy (ΔG) for the reaction. A negative ΔG indicates a spontaneous reaction that favors the products at equilibrium (Keq > 1), while a positive ΔG indicates a non-spontaneous reaction that favors the reactants (Keq < 1). The temperature at which a reaction is carried out can significantly affect the position of the equilibrium.
For instance, the acid-catalyzed hydrolysis of the acetal group in this compound is a reversible process. openstax.orglibretexts.org The formation of the acetal is favored under anhydrous conditions where water is removed, driving the equilibrium towards the product side. Conversely, in the presence of excess water, the equilibrium will shift towards the hydrolysis products (the ketone and two equivalents of methanol). libretexts.org
Isomerization reactions of the double bond are also subject to equilibrium control. For example, if a cis-isomer can be converted to a trans-isomer, the equilibrium will typically favor the more thermodynamically stable trans-isomer due to reduced steric strain. pressbooks.pub The equilibrium constant for such an isomerization can be determined by analyzing the composition of the mixture at equilibrium.
The following interactive data table provides hypothetical equilibrium constants for reactions relevant to this compound, based on data for analogous systems.
| Reversible Reaction | Conditions | Hypothetical Keq | Thermodynamic Favorability | Controlling Factors |
|---|---|---|---|---|
| Acetal Hydrolysis ⇌ Acetal Formation | Excess Water, Acid Catalyst | > 1 | Favors Hydrolysis (Ketone + Alcohols) | Le Chatelier's principle (concentration of water). libretexts.org |
| Acetal Hydrolysis ⇌ Acetal Formation | Anhydrous, Acid Catalyst | < 1 | Favors Acetal Formation | Removal of water as it is formed. libretexts.org |
| Cis-Alkene ⇌ Trans-Alkene Isomerization | Acid Catalyst, 298 K | ~3.42 (for but-2-ene) doubtnut.com | Favors the more stable trans-isomer. | The relative thermodynamic stability of the isomers. pressbooks.pub |
Advanced Spectroscopic Characterization and Structural Elucidation of 8,8 Dimethoxy 2,3 Dimethyloct 2 Ene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. For a molecule with the complexity of 8,8-dimethoxy-2,3-dimethyloct-2-ene, one-dimensional (1D) NMR (¹H and ¹³C) provides initial data, but multi-dimensional techniques are essential for unambiguous assignment.
Multi-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms within a molecule. By correlating signals across two dimensions, these techniques resolve spectral overlap and reveal bonding relationships that are not apparent in 1D spectra.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, a COSY spectrum would reveal cross-peaks connecting protons on adjacent carbons, thereby tracing the carbon chain. Key expected correlations would include those between the protons at C4 and C5, C5 and C6, and C6 and C7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). It provides a direct map of C-H bonds. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, linking its specific ¹H and ¹³C chemical shifts. Quaternary carbons, like C2 and C3, would be absent from the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is vital for piecing together the complete molecular skeleton by identifying longer-range couplings between protons and carbons (typically over two or three bonds, ²J and ³J). This allows for the connection of molecular fragments separated by quaternary carbons or heteroatoms. For instance, HMBC would show correlations from the methyl protons at C9 and C10 to the acetal (B89532) carbon at C8, confirming the dimethoxy acetal functionality. Similarly, correlations from the methyl protons on C2 and C3 to the olefinic carbons would establish the substitution pattern of the double bond.
The table below outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound and highlights key HMBC correlations that would be used for its structural assignment.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H at this position) |
|---|---|---|---|
| 1 (CH₃) | ~1.65 | ~20.5 | C2, C3 |
| 2 (C) | - | ~125.0 | - |
| 3 (C) | - | ~135.0 | - |
| Methyl on C3 | ~1.60 | ~18.0 | C2, C3, C4 |
| 4 (CH₂) | ~1.95 | ~38.0 | C2, C3, C5, C6 |
| 5 (CH₂) | ~1.30 | ~25.0 | C4, C6, C7 |
| 6 (CH₂) | ~1.40 | ~35.0 | C5, C7, C8 |
| 7 (CH₂) | ~1.55 | ~23.0 | C5, C6, C8 |
| 8 (CH) | ~4.35 | ~104.0 | C6, C7, C9/10 |
| 9/10 (OCH₃) | ~3.30 | ~53.0 | C8 |
While multi-dimensional NMR establishes connectivity, understanding the three-dimensional structure and preferred conformation of a flexible acyclic molecule requires further analysis. libretexts.org
Coupling Constants (³JHH): The magnitude of the three-bond coupling constant (³J) between vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring the ³J values for protons along the alkyl chain (e.g., between H4-H5, H5-H6, and H6-H7), it is possible to gain insight into the preferred staggered conformations (anti or gauche) around the C4-C5, C5-C6, and C6-C7 bonds. libretexts.org
NOE (Nuclear Overhauser Effect) Studies: NOE spectroscopy (e.g., NOESY or ROESY experiments) detects protons that are close in space, regardless of their bonding connectivity. This is a powerful tool for determining stereochemistry and conformation. For this compound, NOE correlations could help define the spatial arrangement around the trisubstituted double bond. For example, an NOE between the protons of the methyl group on C3 and the methylene (B1212753) protons at C4 would provide information about the conformation around the C3-C4 bond, which is influenced by allylic strain. bham.ac.uk
Dynamic NMR (DNMR) is used to study molecular processes that occur at a rate comparable to the NMR timescale, such as conformational changes or chemical exchange. libretexts.orgyoutube.com In this compound, restricted rotation around single bonds could potentially be observed. For example, if rotation around the C7-C8 bond is slow at low temperatures, the two protons on C7 could become diastereotopic and appear as two distinct signals, each coupled to the protons on C6 and the proton on C8. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a single time-averaged signal. By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for this rotational barrier. youtube.com
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and elemental formula of a compound, and its fragmentation pattern offers clues about its structure.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. This precision allows for the determination of a unique elemental formula. The molecular formula for this compound is C₁₂H₂₄O₂. The calculated monoisotopic mass for its molecular ion [M]⁺• is 200.17763 Da. nih.gov An experimental HRMS measurement matching this value (typically within ±5 ppm) would unequivocally confirm the elemental composition, distinguishing it from isomers with different formulas, such as C₁₁H₂₀O₃. researchgate.net
In Electron Ionization (EI) mass spectrometry, the molecular ion is formed with excess energy, causing it to fragment in characteristic ways. uni-saarland.de The resulting fragmentation pattern is a fingerprint that helps to elucidate the structure of the molecule. wikipedia.org For this compound, several key fragmentation pathways would be expected:
Alpha-Cleavage: This is a dominant fragmentation pathway for ethers and acetals. The most likely alpha-cleavage involves the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da) from the molecular ion to form a highly stable resonance-stabilized oxonium ion at m/z 169. Another characteristic alpha-cleavage is the breaking of the C7-C8 bond to generate the [CH(OCH₃)₂]⁺ ion at m/z 75, which is a diagnostic peak for the dimethoxyacetal group.
Allylic Cleavage: The bond allylic to the double bond (C4-C5) is weakened and prone to cleavage. Homolytic cleavage at this position would result in the loss of a butyl radical (•C₄H₉, 57 Da), leading to a resonance-stabilized allylic cation at m/z 143.
Alkane-like Fragmentation: The long alkyl chain can also undergo fragmentation through the loss of smaller neutral alkyl radicals, leading to a series of peaks separated by 14 Da (CH₂). creative-proteomics.com
The table below summarizes the predicted key fragment ions in the EI mass spectrum of this compound.
| m/z (mass/charge) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 200 | [C₁₂H₂₄O₂]⁺• | Molecular Ion (M⁺•) |
| 169 | [M - •OCH₃]⁺ | Alpha-cleavage at acetal |
| 143 | [M - •C₄H₉]⁺ | Allylic cleavage at C4-C5 |
| 75 | [CH(OCH₃)₂]⁺ | Alpha-cleavage at C7-C8 |
| 69 | [C₅H₉]⁺ | Allylic cation from cleavage at C3-C4 |
This fragmentation pattern can be used to differentiate this compound from its structural isomers. For example, an isomer like 2,2-dimethoxy-7,7-dimethyloct-6-ene would show different allylic cleavage patterns and potentially different alpha-cleavage products depending on the stability of the resulting carbocations and radicals.
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of organic molecules. These methods probe the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.
The vibrational spectrum of this compound is expected to be a composite of the characteristic bands of its alkene and acetal functionalities, along with the vibrations of the alkyl backbone.
Alkene Moiety: The central C=C double bond in this compound is tetrasubstituted, which has significant implications for its vibrational spectra.
C=C Stretching: The C=C stretching vibration in alkenes typically appears in the region of 1680-1640 cm⁻¹ in IR spectra. nist.gov For tetrasubstituted alkenes like 2,3-dimethyl-2-butene (B165504), a close analog to the alkene portion of our target molecule, this band can be weak or even absent in the IR spectrum due to the symmetry of the substitution, which results in a very small change in the dipole moment during the vibration. However, this vibration is usually strong and readily observable in the Raman spectrum. For instance, the Raman spectrum of 2,3-dimethyl-2-butene (tetramethylethylene) shows a strong C=C stretching band.
C-H Vibrations: Since the double bond is tetrasubstituted, there are no vinylic C-H bonds. Consequently, the characteristic =C-H stretching bands typically observed above 3000 cm⁻¹ for other alkenes will be absent. nist.gov The spectrum will be dominated by the C-H stretching vibrations of the methyl and methylene groups of the alkyl chain, which are expected in the 2960-2850 cm⁻¹ region. chemicalbook.com C-H bending vibrations for the methyl and methylene groups will appear in the fingerprint region, typically around 1465 cm⁻¹ (scissoring) and 1378 cm⁻¹ (methyl rock). nist.gov
Acetal Moiety: The 8,8-dimethoxy group represents an acetal functionality. Acetal groups have characteristic C-O-C stretching vibrations.
C-O-C Stretching: The C-O-C acetal linkage gives rise to a series of strong bands in the IR spectrum, typically in the 1200-1000 cm⁻¹ region. For acyclic acetals, multiple strong bands are expected due to the asymmetric and symmetric stretching modes of the C-O-C-O-C system. Specifically, bands are often observed around 1190-1158 cm⁻¹, 1143-1124 cm⁻¹, and 1098-1063 cm⁻¹. nist.gov A fourth band in the 1056-1038 cm⁻¹ range is also characteristic of the acetal group. nist.gov These strong absorptions are a key diagnostic feature for the presence of the acetal group in the molecule.
The following table summarizes the expected key vibrational frequencies for this compound based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretch (sp³) | -CH₃, -CH₂- | 2960 - 2850 | Strong | Medium |
| C=C Stretch | Tetrasubstituted Alkene | 1680 - 1660 | Weak to Absent | Strong |
| C-H Bend (scissoring) | -CH₂- | ~1465 | Medium | Medium |
| C-H Bend (asymmetric) | -CH₃ | ~1450 | Medium | Medium |
| C-H Bend (symmetric) | -CH₃ | ~1375 | Medium | Medium |
| C-O-C Stretch (asymmetric) | Acetal | 1190 - 1060 (multiple bands) | Strong | Weak |
| C-O-C Stretch (symmetric) | Acetal | ~1040 | Strong | Weak |
Vibrational spectroscopy is a valuable tool for monitoring chemical reactions in real-time. aip.org The synthesis of this compound, likely proceeding through the formation of the alkene or the acetal, could be monitored by observing the appearance or disappearance of key vibrational bands.
For instance, if the final step involves the formation of the acetal from a corresponding aldehyde or ketone precursor, the reaction progress can be tracked by monitoring the disappearance of the strong C=O stretching band of the carbonyl group (typically around 1715 cm⁻¹ for an aliphatic ketone) and the concurrent appearance of the characteristic strong C-O-C stretching bands of the acetal in the 1200-1000 cm⁻¹ region.
Similarly, if the double bond is formed via an elimination reaction, the disappearance of the vibrational modes associated with the leaving group and the appearance of the C=C stretching band (best observed by Raman spectroscopy) would indicate the progress of the reaction. This non-invasive, real-time analysis allows for precise control over reaction conditions to optimize yield and minimize the formation of byproducts. aip.org Furthermore, the detection of transient intermediates may be possible by identifying unique vibrational bands that appear and then disappear as the reaction proceeds.
X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)
As this compound is a liquid at room temperature, X-ray crystallography would be applicable to solid derivatives of this compound. While no specific crystal structures of this compound or its close derivatives are publicly available, the solid-state conformation can be predicted based on the principles of steric hindrance and conformational analysis of similar acyclic molecules.
The long octene chain is flexible and can adopt various conformations. In the solid state, it is likely to adopt an extended, staggered conformation to minimize steric strain between adjacent methylene units.
The conformation of the dimethoxy acetal group at the C8 position is also of interest. Acyclic acetals have preferred conformations determined by a combination of steric and stereoelectronic effects. The orientation around the C-O bonds will be such that steric clashes between the methoxy groups and the rest of the molecule are minimized. Studies on acyclic systems suggest a preference for staggered conformations around single bonds to alleviate torsional strain.
Should a suitable crystalline derivative of this compound be synthesized, single-crystal X-ray diffraction would provide definitive information on its three-dimensional structure. This would include precise bond lengths, bond angles, and torsion angles, offering valuable insights into the intramolecular interactions that govern its solid-state conformation. Such data would be invaluable for understanding the steric effects of the multiple methyl groups and the conformational preferences of the acyclic acetal moiety.
Computational Chemistry and Theoretical Investigations of 8,8 Dimethoxy 2,3 Dimethyloct 2 Ene
Electronic Structure and Reactivity Predictions
The electronic configuration of a molecule is fundamental to its reactivity. Through computational models, it is possible to predict how and where a molecule is likely to react.
Density Functional Theory (DFT) Calculations for Ground States and Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 8,8-Dimethoxy-2,3-dimethyloct-2-ene, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, can be employed to determine the geometry of its most stable state, known as the ground state. These calculations can also model the structures and energies of transition states, which are high-energy intermediates in a chemical reaction.
For instance, in a hypothetical electrophilic addition reaction to the double bond, DFT can calculate the key thermodynamic properties of the starting material, the transition state, and the final product. This information is critical for understanding the reaction's feasibility and kinetics.
Table 1: Hypothetical DFT-Calculated Thermodynamic Properties for the Hydrobromination of this compound
| Species | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Ground State (Reactants) | 0.00 | 0.00 |
| Transition State | +15.2 | +14.5 |
| Product | -12.8 | -13.5 |
Note: Data is illustrative and based on typical values for alkene addition reactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. For this compound, the HOMO is the π-orbital of the C2=C3 double bond. This orbital is electron-rich, making it the primary site for attack by electrophiles. The LUMO, conversely, is the corresponding π*-antibonding orbital, which can accept electrons from a nucleophile.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. FMO analysis helps predict the regioselectivity and stereoselectivity of reactions involving the alkene functional group.
Table 2: Hypothetical FMO Properties for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -9.1 | Concentrated on the C2=C3 π-bond; site of electrophilic attack. |
| LUMO | +1.5 | Concentrated on the C2=C3 π*-antibonding orbital. |
| HOMO-LUMO Gap | 10.6 | Indicates moderate kinetic stability. |
Note: Energy values are hypothetical and serve for illustrative purposes.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)
Computational methods are also adept at predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus in the presence of a magnetic field, a theoretical NMR spectrum can be generated. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For a molecule like this compound, DFT calculations can predict the distinct chemical shifts for the vinylic proton, the various methylene (B1212753) and methyl groups, and the methoxy (B1213986) protons.
Table 3: Hypothetical Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)
| Proton Environment | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C2-H (vinylic) | 5.15 | 5.12 |
| C8-OCH₃ (methoxy) | 3.32 | 3.30 |
| C2-CH₃ | 1.70 | 1.68 |
| C3-CH₃ | 1.62 | 1.60 |
| C4-H₂ | 2.05 | 2.03 |
Note: Data is for illustrative purposes. TMS is used as a reference standard (0.0 ppm). docbrown.info
Conformational Analysis and Molecular Dynamics Simulations
The flexible nature of the octene chain in this compound means it can exist in numerous spatial arrangements, or conformations. libretexts.org
Exploration of Energy Minima and Barrier Heights
Conformational analysis is the study of the different energy levels associated with the various shapes a molecule can adopt through bond rotation. libretexts.org For long-chain molecules, this can be complex. Computational searches can systematically explore the potential energy surface of the molecule to identify stable, low-energy conformations (energy minima) and the energy barriers required to transition between them. unicamp.br The most stable conformations are typically those that minimize steric interactions between bulky groups. libretexts.org For instance, rotations around the C3-C4 and C4-C5 bonds will lead to various staggered and eclipsed conformations, with staggered arrangements generally being more stable. libretexts.org
Table 4: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| A | 180° (anti) | 0.00 | Most stable, extended chain conformation. |
| B | 60° (gauche) | +0.9 | Less stable due to steric interaction. |
| C | -60° (gauche) | +0.9 | Energetically equivalent to Conformer B. |
Note: Data is illustrative and represents a simplified analysis of one key dihedral angle.
Influence of Conformation on Reactivity and Selectivity
The specific conformation of a molecule at the moment of reaction can significantly influence the outcome. The accessibility of the reactive site—the C2=C3 double bond—can be affected by the spatial arrangement of the rest of the carbon chain. A folded, or gauche, conformation might shield one face of the double bond, leading to a preference for attack from the less hindered side. This can dictate the stereoselectivity of the reaction, determining which stereoisomer of the product is formed in greater abundance. Molecular dynamics simulations can model the movement of the molecule over time, providing a dynamic picture of which conformations are most populated and how this conformational preference might translate to reactivity and selectivity in a chemical reaction.
Reaction Mechanism Modeling and Computational Reaction Design
Prediction of Preferred Reaction Pathways and Products
No published studies detailing the prediction of preferred reaction pathways or products for this compound through computational methods were found. Such an investigation would typically involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of possible reactions. This would allow for the identification of transition states and the calculation of activation energies, thereby predicting the most likely reaction outcomes. Without experimental or theoretical data, any discussion on this topic would be purely speculative.
Catalyst Design and Optimization through Computational Screening
Similarly, there is no available research on the design and optimization of catalysts for reactions involving this compound using computational screening. This process would usually entail high-throughput virtual screening of potential catalyst candidates, evaluating their interaction with the substrate and their effect on the reaction's energy profile. The goal would be to identify catalysts that could enhance reaction rates and selectivity. The absence of foundational research on the reactivity of this compound means that no such computational catalyst design studies have been undertaken.
While searches were conducted for the target compound, information was only found for structurally related but distinct molecules such as 8,8-dimethoxy-2,6-dimethyloctan-2-ol and 2,3-dimethyloct-2-ene. nist.govstenutz.eu These compounds, while sharing some structural motifs, would exhibit different electronic and steric properties, making their computational data inapplicable to this compound.
Applications of 8,8 Dimethoxy 2,3 Dimethyloct 2 Ene in Advanced Organic Synthesis
Building Block in Synthetic Chemistry
The utility of 8,8-dimethoxy-2,3-dimethyloct-2-ene as a foundational element in organic synthesis stems from the orthogonal reactivity of its alkene and acetal (B89532) functionalities. This allows for selective manipulation of one group while the other remains intact, a crucial strategy in the multi-step synthesis of complex target molecules.
Precursor to Stereodefined Branched Hydrocarbons
The carbon backbone of this compound, a 2,3-dimethyloctyl chain, is a common motif in various natural products and specialty chemicals. The controlled reduction of the double bond and the reductive deoxygenation of the acetal group can lead to the formation of stereodefined branched alkanes.
The synthetic pathway to such hydrocarbons would typically involve two key steps:
Stereoselective Reduction of the Alkene: The trisubstituted nature of the double bond in this compound allows for various stereoselective hydrogenation methods. Depending on the chosen catalyst (e.g., homogeneous Wilkinson's catalyst or heterogeneous catalysts like palladium on carbon) and reaction conditions, it is possible to control the stereochemistry of the newly formed chiral centers at the 2 and 3 positions.
Conversion of the Acetal to an Alkane: The dimethyl acetal at the 8-position can be converted to a methyl group through a two-step process. First, hydrolysis of the acetal with aqueous acid would yield the corresponding aldehyde. libretexts.orgorganic-chemistry.org Subsequently, a Wolff-Kishner or Clemmensen reduction of the aldehyde would furnish the terminal methyl group, completing the synthesis of the branched alkane.
The ability to control the stereochemistry during the reduction of the alkene makes this route particularly valuable for accessing specific stereoisomers of branched hydrocarbons, which are important in fields such as materials science and as chirality probes.
Contribution to New Synthetic Methodologies and Reagent Development
While specific research on this compound in this context is not prominent, its structural features suggest potential contributions to the development of new synthetic methods. The presence of both a nucleophilic alkene and a protected electrophilic aldehyde allows it to be a test substrate for new reactions that require bifunctionality.
For example, it could be employed in the development of novel intramolecular cyclization reactions. A hypothetical reaction sequence could involve the hydroboration-oxidation of the alkene to introduce a hydroxyl group. Subsequent intramolecular acetalization with the deprotected aldehyde at the other end of the molecule could lead to the formation of a cyclic ether, a common structural motif in many natural products.
Furthermore, derivatives of this compound could be developed as new reagents. For example, conversion of the terminal methyl groups of the acetal into more complex structures could lead to novel chiral ligands for asymmetric catalysis.
Role in Materials Science
The application of this compound in materials science is speculative but can be inferred from its chemical structure. The long, branched alkyl chain could impart desirable properties such as solubility in nonpolar media and low crystallinity.
One potential application is as a monomer for polymerization . The alkene functionality could, in principle, be polymerized through various mechanisms, such as free-radical or coordination polymerization. nih.govnih.gov The resulting polymer would have a unique microstructure due to the branched nature of the monomer, which could lead to interesting physical properties, such as a low glass transition temperature and good film-forming capabilities. The presence of the acetal groups along the polymer backbone would offer sites for post-polymerization modification, allowing for the tuning of the polymer's properties.
Another speculative role is in the field of liquid crystals . Molecules with a combination of a rigid core and flexible alkyl chains can exhibit liquid crystalline behavior. While this compound itself is unlikely to be a liquid crystal, it could serve as a precursor for the synthesis of more complex molecules with liquid crystalline properties. For example, the aldehyde, once deprotected, could be used to connect to a rigid aromatic core, with the branched alkyl chain providing the necessary flexibility.
Future Directions and Emerging Research Avenues
Development of Greener and More Sustainable Synthetic Routes
The traditional synthesis of acetals often relies on methods that may not align with the principles of green chemistry. Future research should prioritize the development of more environmentally benign pathways to 8,8-Dimethoxy-2,3-dimethyloct-2-ene. A key starting point for a potential synthesis is citronellal, which can be envisioned to undergo isomerization and subsequent acetalization.
Key areas for improvement include:
Renewable Feedstocks: Investigating the use of bio-based starting materials to replace petroleum-derived precursors.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.
Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.
A comparative overview of a hypothetical traditional versus a greener synthetic approach is presented in Table 1.
Table 1: Comparison of Hypothetical Synthetic Routes to this compound
| Feature | Traditional Route | Proposed Greener Route | Green Chemistry Principle Addressed |
| Starting Material | Petroleum-derived hydrocarbons | Bio-derived Citronellal | Use of Renewable Feedstocks |
| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Heterogeneous solid acid catalyst (e.g., Zeolite) | Use of Recyclable Catalysts, Waste Prevention |
| Solvent | Toluene or Hexane | Solvent-free or bio-based solvent (e.g., 2-Methyl-THF) | Use of Safer Solvents |
| Byproducts | Acidic aqueous waste | Minimal, with water as the primary byproduct | Waste Prevention |
Exploration of Novel Catalytic Systems
The efficiency and selectivity of the synthesis of this compound can be significantly enhanced through the exploration of novel catalytic systems. Moving beyond traditional homogeneous acid catalysts can lead to improved reaction rates, easier product purification, and reduced environmental impact.
Promising catalytic systems for future investigation include:
Solid Acid Catalysts: Materials such as zeolites, montmorillonite (B579905) clays, and sulfonic acid-functionalized resins offer the advantages of easy separation from the reaction mixture, reusability, and potentially higher selectivity.
Biocatalysts: The use of enzymes, such as lipases, could offer highly selective and mild reaction conditions for acetal (B89532) formation. This would be a significant step towards a fully biocompatible synthetic route.
Photocatalysis: Investigating light-driven catalytic systems could provide novel pathways for the synthesis and transformation of this compound under mild conditions.
The potential advantages of these novel systems are summarized in Table 2.
Table 2: Potential Novel Catalytic Systems for the Synthesis of this compound
| Catalyst Type | Potential Advantages | Research Focus |
| Solid Acid Catalysts | Recyclability, reduced corrosion, simplified workup | Catalyst screening, optimization of reaction conditions (temperature, pressure) |
| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, biodegradability | Enzyme discovery and engineering, investigation of solvent effects |
| Photocatalysts | Use of light as a sustainable energy source, potential for novel reaction pathways | Development of suitable photocatalysts, understanding reaction mechanisms |
Advanced Spectroscopic and Computational Integration for Real-Time Mechanistic Insights
A detailed understanding of the reaction mechanisms involved in the formation and potential reactions of this compound is crucial for process optimization and the discovery of new transformations. The integration of advanced spectroscopic techniques with computational modeling offers a powerful approach to gain these insights.
Future research in this area could involve:
In-situ Spectroscopy: Utilizing techniques like in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to monitor the reaction progress in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics.
Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict spectroscopic properties. This can provide a theoretical framework to interpret experimental observations.
The synergy between these techniques can elucidate complex reaction networks and guide the rational design of more efficient synthetic processes.
Extension to Novel Analogs and Derivatives for Fundamental Chemical Research
The structure of this compound provides a versatile scaffold for the synthesis of novel analogs and derivatives. This can open up new avenues for fundamental chemical research and the potential discovery of molecules with interesting properties.
Potential modifications to the parent structure include:
Varying the Acetal Group: Replacing the methoxy (B1213986) groups with other alkoxy groups (e.g., ethoxy, propoxy) to study the influence of steric and electronic effects on the stability and reactivity of the acetal.
Modifying the Alkene: Altering the substitution pattern on the carbon-carbon double bond to investigate its role in potential chemical transformations.
Introducing Functional Groups: Incorporating additional functional groups onto the octene backbone to create bifunctional molecules for applications in areas such as polymer chemistry or materials science.
The exploration of these analogs would contribute to a deeper understanding of structure-property relationships in this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
